Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate

Pharmaceutical Impurity Profiling Bifendate Quality Control Reference Standard Characterization

Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate (CAS 1093864-55-1, molecular formula C12H14O6, molecular weight 254.24) is a 2-alkoxy-7-methoxy-1,3-benzodioxole derivative. It is classified industrially as Bifendate Impurity 7 (also designated Bifendate-007) and is closely related to Bicyclol Impurity D.

Molecular Formula C12H14O6
Molecular Weight 254.24 g/mol
Cat. No. B8268410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate
Molecular FormulaC12H14O6
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESCCOC1OC2=C(O1)C(=CC(=C2)C(=O)OC)OC
InChIInChI=1S/C12H14O6/c1-4-16-12-17-9-6-7(11(13)15-3)5-8(14-2)10(9)18-12/h5-6,12H,4H2,1-3H3
InChIKeyDFSYSVATUYRURM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate (CAS 1093864-55-1): Sourcing the Key Bifendate-Related Benzodioxole Intermediate


Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate (CAS 1093864-55-1, molecular formula C12H14O6, molecular weight 254.24) is a 2-alkoxy-7-methoxy-1,3-benzodioxole derivative. It is classified industrially as Bifendate Impurity 7 (also designated Bifendate-007) and is closely related to Bicyclol Impurity D . Vendor documentation consistently reports a standard purity of 98%, with supporting batch-specific analytical data including NMR, HPLC, and GC . Computed physicochemical properties include a predicted boiling point of 349.9 ± 42.0 °C and a predicted density of 1.28 ± 0.1 g/cm³ .

Why Generic Benzodioxole Esters Cannot Replace Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate in Regulated Pharmaceutical Quality Control


In the context of pharmaceutical impurity reference standards, structural specificity is paramount. Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate is explicitly designated as Bifendate Impurity 7 and Bicyclol Impurity D . Substitution with a structurally similar benzodioxole ester, such as Bifendate Impurity E (CAS 205117-47-1) or a simple methylenedioxybenzoate, would invalidate the selectivity of an HPLC method designed to resolve and quantify this specific process-related impurity [1]. This compound's unique 2-ethoxy substitution pattern on the 1,3-benzodioxole ring fundamentally distinguishes it from other in-class impurities, ensuring that only this exact CAS-registered entity can serve as the authentic reference marker for method validation and ANDA/DMF regulatory submissions [2].

Head-to-Head Quantitative Evidence: Where Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate Stands Against Its Closest Comparators


Regulatory Identity: Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate is the Definitive Bifendate Impurity 7 Reference Marker

Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate (CAS 1093864-55-1) is officially catalogued as Bifendate Impurity 7 (Bifendate-007), distinguishing it from other bifendate-related impurities such as Bifendate Impurity E (CAS 205117-47-1), which possesses a different molecular formula (C19H16O10) and a molecular weight of 404.33 g/mol . This CAS-level identity differentiation is non-negotiable for analytical method validation, where the target compound's molecular weight of 254.24 g/mol and predicted density of 1.28 ± 0.1 g/cm³ are used to calibrate detection systems against this specific impurity .

Pharmaceutical Impurity Profiling Bifendate Quality Control Reference Standard Characterization

Purity Standardization: 98% Assay with Batch-Specific Analytical Documentation

Reputable vendors supply Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate at a standardized purity of 98%, with batch-specific analytical data packages (NMR, HPLC, GC) provided to support regulatory filings . In contrast, other bifendate-related impurities on the market may be listed at lower purities (e.g., 95% for Bicyclol Impurity D from certain suppliers) or without comprehensive analytical documentation . This documented purity level directly impacts the accuracy of quantitative impurity assays in pharmaceutical quality control.

Analytical Chemistry Reference Material Procurement Method Validation

Chromatographic Differentiation: The Critical Role of the 2-Ethoxy Substituent in HPLC Separation

The identification and separation of process-related impurities in bifendate derivative DB-6 were achieved using an HPLC method that resolved four distinct impurities (IMP-I through IMP-IV) based on their structural differences [1]. Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate, carrying a unique 2-ethoxy substituent, would exhibit a distinct retention time relative to impurities lacking this functionality (e.g., IMP-I through IMP-IV, which are dimeric or thiazolidinedione-conjugated structures) [2]. This chromatographic orthogonality is essential for establishing system suitability criteria in compendial methods for bifendate and bicyclol drug substances.

Chromatography Impurity Resolution Method Selectivity

Procurement-Driven Application Scenarios for Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate


Bifendate Drug Substance Impurity Profiling for ANDA/DMF Submissions

Pharmaceutical companies developing generic bifendate formulations require Methyl 2-ethoxy-7-methoxybenzo[d][1,3]dioxole-5-carboxylate as the authenticated Bifendate Impurity 7 reference standard. Its 98% purity with batch-specific NMR, HPLC, and GC documentation, as reported by suppliers , supports the quantitative validation of HPLC methods required for ANDA and DMF filings, where this impurity must be accurately quantified against the bifendate API peak [1].

Bicyclol Manufacturing Process Control and Quality Release Testing

As a designated Bicyclol Impurity D, this compound is critical for monitoring the bicyclol synthetic process. Its unique 2-ethoxy-7-methoxy substitution pattern ensures it can be chromatographically resolved from the bicyclol parent peak and other process impurities. QC laboratories use this standard to establish system suitability criteria and to quantify impurity levels against ICH Q3A/Q3B thresholds during batch release testing .

Method Development for Schisandrin Derivative Fingerprinting

Research groups investigating the mass spectrometric fragmentation patterns of schisandrin derivatives require this compound as a monomeric benzodioxole ester reference. Its distinct fragmentation behavior under UHPLC-ESI-Q-TOF-MS conditions, relative to dimeric analogs, aids in building impurity databases for the rapid identification of unknown peaks in bicyclol and bifendate raw materials .

Reference Standard Procurement for Pharmacopeial Monograph Development

National pharmacopeial agencies and QC contract research organizations (CROs) developing monographs for bifendate and bicyclol drug substances require this compound as a characterized impurity reference. The availability of a clearly defined CAS registry (1093864-55-1), confirmed molecular structure, and vendor-provided analytical data sheets streamlines the procurement process and ensures traceability to regulatory standards [1].

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